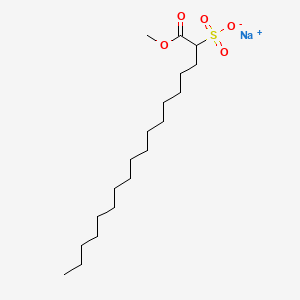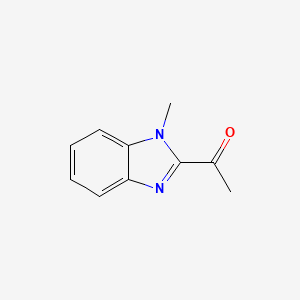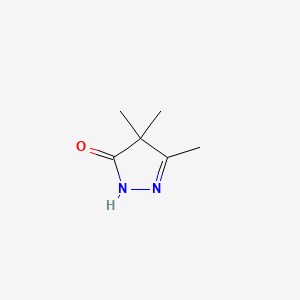
5,5'-Methylenebis(2-aminophenol)
概要
説明
5,5’-Methylenebis(2-aminophenol): is an organic compound with the molecular formula C13H14N2O2. It is characterized by the presence of two aminophenol groups connected by a methylene bridge. This compound is known for its applications in the synthesis of polymers and other advanced materials due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Methylenebis(2-aminophenol) typically involves the polycondensation of 5,5’-methylenebis(2-aminophenol) with isophthaloyl dichloride. The reaction is carried out in a solvent such as dimethylacetamide (DMAA) under controlled temperature conditions. For instance, 46 grams of 5,5’-methylenebis(2-aminophenol) can be dissolved in 180 mL of DMAA at room temperature, followed by cooling to -5 to 0°C. A solution of isophthaloyl dichloride in DMAA is then added with stirring .
Industrial Production Methods: In industrial settings, the production of 5,5’-Methylenebis(2-aminophenol) involves similar polycondensation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 5,5’-Methylenebis(2-aminophenol) undergoes various chemical reactions, including:
Polycondensation: This reaction with isophthaloyl dichloride leads to the formation of poly(o-hydroxyamide) and poly(benzoxazole) through cyclodehydration.
Condensation Reactions: It can react with aldehydes and other compounds to form complex structures.
Common Reagents and Conditions:
Isophthaloyl Dichloride: Used in polycondensation reactions.
Aldehydes: Used in condensation reactions to form complex molecules.
Major Products:
Poly(o-hydroxyamide) (POA): Formed through polycondensation.
Poly(benzoxazole) (PBO): Formed through cyclodehydration of POA.
科学的研究の応用
Chemistry: 5,5’-Methylenebis(2-aminophenol) is used in the synthesis of heat-resistant polymers such as poly(o-hydroxyamide) and poly(benzoxazole). These polymers exhibit high thermal stability and are used in advanced material applications .
Biology and Medicine: Research has explored the antimicrobial properties of derivatives of 5,5’-Methylenebis(2-aminophenol), making it a potential candidate for developing new antimicrobial agents .
Industry: The compound is used in the production of composite materials for microelectronics due to its excellent thermal and chemical stability .
作用機序
The mechanism of action of 5,5’-Methylenebis(2-aminophenol) in its applications involves its ability to form stable polymers through polycondensation and cyclodehydration reactions. These polymers exhibit high thermal stability and chemical resistance, making them suitable for use in harsh environments .
類似化合物との比較
4,4’-Methylenebis(2-aminophenol): Similar structure but with different substitution patterns.
5,5’-Methylenebis(2-aminopyridine): Contains pyridine rings instead of phenol rings.
Uniqueness: 5,5’-Methylenebis(2-aminophenol) is unique due to its ability to form highly stable polymers with excellent thermal and chemical resistance. This makes it particularly valuable in applications requiring materials that can withstand extreme conditions .
特性
IUPAC Name |
2-amino-5-[(4-amino-3-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-10-3-1-8(6-12(10)16)5-9-2-4-11(15)13(17)7-9/h1-4,6-7,16-17H,5,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYNJDVUURMJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176950 | |
| Record name | 3,3'-Dihydroxy-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22428-30-4 | |
| Record name | 3,3'-Dihydroxy-4,4'-diaminodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022428304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Dihydroxy-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate](/img/structure/B1607390.png)




![4-Hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1607399.png)
![3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1607400.png)





